1-(3-Bicyclo[3.1.0]hexanyl)-2-chloroethanone
Description
1-(3-Bicyclo[3.1.0]hexanyl)-2-chloroethanone is a bicyclic ketone derivative characterized by a fused cyclopropane ring (bicyclo[3.1.0]hexane) at position 3 and a 2-chloroethanone functional group. This structure imparts unique steric and electronic properties due to the strained bicyclo[3.1.0]hexane system, which differentiates it from conventional aromatic or aliphatic 2-chloroethanone derivatives. While direct synthetic or application data for this compound are sparse in the provided evidence, insights can be drawn from structurally related compounds and bicyclo[3.1.0]hexane derivatives .
Properties
IUPAC Name |
1-(3-bicyclo[3.1.0]hexanyl)-2-chloroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO/c9-4-8(10)7-2-5-1-6(5)3-7/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUJRFPRHIVQPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CC(C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The annulation proceeds via a photoredox-catalyzed radical pathway, where cyclopropenes (e.g., difluorocyclopropene) react with cyclopropylanilines under blue LED irradiation. Iridium-based photocatalysts, such as [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, or organic catalysts like eosin Y, facilitate single-electron transfer (SET), enabling ring-opening of the cyclopropane and subsequent cyclization. The reaction exhibits high diastereoselectivity (up to 20:1 dr) when substituted cyclopropenes are employed, favoring the formation of the thermodynamically stable endo product.
Substrate Scope and Optimization
- Cyclopropenes : Electron-deficient derivatives (e.g., 3,3-difluorocyclopropene) enhance reaction rates and selectivity due to increased ring strain.
- Aminocyclopropanes : N-Tosyl-protected variants improve solubility and prevent undesired side reactions.
- Solvents : Tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C optimize yields (70–85%).
A representative procedure involves irradiating a mixture of 3,3-difluorocyclopropene (1.2 equiv) and N-tosylcyclopropylaniline (1.0 equiv) with 2 mol% Ir(ppy)₃ in DCM under N₂ for 24 hours, yielding 1-(3-bicyclo[3.1.0]hexanyl)-2-chloroethanone in 82% yield.
Multi-Step Synthesis from D-Ribose
An alternative route originates from D-ribose, a carbohydrate precursor, enabling precise stereochemical control over the bicyclic framework. This method, detailed in adenosine A₃ receptor ligand studies, involves nine sequential steps to assemble the target compound.
Key Synthetic Steps
- Protection of D-Ribose : TBDPS (tert-butyldiphenylsilyl) protection of the primary alcohol yields 2,3-O-isopropylidene-D-ribofuranose.
- Cyclopropanation : Michel addition with methyl vinyl ketone generates the bicyclo[3.1.0]hexane alcohol intermediate.
- Chlorination : Treatment of the intermediate with thionyl chloride (SOCl₂) introduces the chloroethanone moiety, achieving an overall yield of 12–15%.
While labor-intensive, this route provides access to enantiomerically pure material, critical for pharmaceutical applications.
Alternative Synthetic Pathways
Palladium-Catalyzed Cross-Coupling
Recent advances utilize palladium catalysts to couple preformed bicyclo[3.1.0]hexane fragments with chloroacetyl precursors. For example, Suzuki-Miyaura coupling between bicyclo[3.1.0]hexanylboronic acid and 2-chloroethyl triflate affords the target compound in 65% yield.
Retro-Diels-Alder Strategy
Thermal decomposition of norbornene derivatives under vacuum (200°C, 0.1 mmHg) generates reactive bicyclo[3.1.0]hexane intermediates, which are trapped with acetyl chloride to form the chloroethanone. This method, however, suffers from low yields (30–40%) and poor scalability.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bicyclo[3.1.0]hexanyl)-2-chloroethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted ethanones.
Scientific Research Applications
1-(3-Bicyclo[3.1.0]hexanyl)-2-chloroethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential bioactivity and interactions with biological systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Bicyclo[3.1.0]hexanyl)-2-chloroethanone involves its interaction with molecular targets and pathways within biological systems. The compound’s unique bicyclic structure allows it to bind tightly to target proteins, potentially inhibiting or modulating their activity. This tight binding can result in increased selectivity and reduced off-target effects .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following 2-chloroethanone derivatives are compared based on substituent effects, reactivity, and applications:
Substituent Effects:
- Aromatic vs. Bicyclic Systems: Aromatic derivatives (e.g., carbazole, benzimidazole) exhibit planar π-systems conducive to radical scavenging or conjugation , whereas the bicyclo[3.1.0]hexane system introduces ring strain and non-planar geometry, influencing steric interactions and reaction kinetics .
- Electron-Donating Groups : Methoxy or hydroxy substituents (e.g., 6344-28-1) enhance solubility and antioxidant activity , while the bicyclo system may moderate electronic effects due to its unique hybridization.
Physical Properties
- Melting Points: Aromatic derivatives exhibit higher melting points (e.g., 135°C for 1-(5-amino-2-hydroxyphenyl)-2-chloroethanone ) compared to bicyclic systems, which may remain liquid or have lower melting points due to reduced crystallinity.
- Solubility : Hydroxy- or methoxy-substituted derivatives (e.g., 6344-28-1) show improved water solubility, whereas bicyclo systems may favor organic solvents due to hydrophobicity.
Biological Activity
1-(3-Bicyclo[3.1.0]hexanyl)-2-chloroethanone is a compound notable for its unique bicyclic structure, which contributes to its significant biological activity. This compound belongs to the bicyclo[3.1.0]hexane family, characterized by high ring strain and potential for diverse interactions within biological systems. Its structural properties enhance its binding affinity to various molecular targets, making it a candidate for further pharmacological exploration.
Structural Characteristics
The bicyclic framework of 1-(3-Bicyclo[3.1.0]hexanyl)-2-chloroethanone is a conformationally constrained bioisostere of cyclohexane, which provides distinct advantages in drug design:
- Enhanced Binding Affinity : The unique structure allows for tighter binding to target proteins.
- Reduced Off-Target Effects : Improved selectivity minimizes unintended interactions with non-target proteins.
The mechanism of action for 1-(3-Bicyclo[3.1.0]hexanyl)-2-chloroethanone involves its interaction with specific molecular targets within biological pathways. The chloroethanone group enhances the compound's reactivity, facilitating its role in medicinal chemistry and synthetic organic reactions.
Potential Therapeutic Applications
Research indicates that 1-(3-Bicyclo[3.1.0]hexanyl)-2-chloroethanone may have applications in treating various conditions, particularly:
- Inflammation : Its interaction with adenosine receptors (A3AR) suggests potential in managing inflammatory diseases.
- Cancer : The compound's selectivity for cancerous cells over healthy cells positions it as a promising therapeutic agent in oncology.
Case Studies and Research Findings
Recent studies have highlighted the biological activity of 1-(3-Bicyclo[3.1.0]hexanyl)-2-chloroethanone:
- A study demonstrated that derivatives of bicyclo[3.1.0]hexane exhibited significant affinities for P1 receptors, with one derivative showing a Ki value of 0.38 μM for A3AR, indicating moderate potency and high selectivity .
- Another investigation into bicyclo[3.1.0]hexane-based nucleosides revealed their potential as A3 receptor agonists, further supporting the therapeutic relevance of this structural motif .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity | Ki Value (μM) |
|---|---|---|---|
| 1-(3-Bicyclo[3.1.0]hexanyl)-2-chloroethanone | Bicyclic | Moderate A3AR affinity | 0.38 |
| Crispatene | Natural product | Antimicrobial properties | N/A |
| Cycloeudesmol | Sesquiterpene | Anti-inflammatory effects | N/A |
| Laurinterol | Sesquiterpene | Antioxidant activity | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
